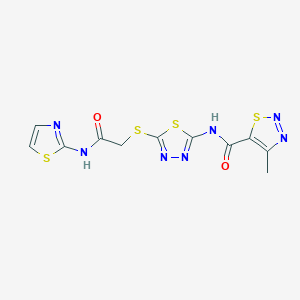

4-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

Description

This compound is a heterocyclic hybrid featuring three distinct sulfur-containing rings: a 1,2,3-thiadiazole carboxamide core, a 1,3,4-thiadiazole ring linked via a thioether bridge, and a thiazole moiety connected through an oxoethylamino group. The presence of multiple thioether and carboxamide groups suggests strong hydrogen-bonding and hydrophobic interactions, which are critical for binding affinity and selectivity .

Properties

IUPAC Name |

4-methyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N7O2S4/c1-5-7(24-18-15-5)8(20)14-10-16-17-11(23-10)22-4-6(19)13-9-12-2-3-21-9/h2-3H,4H2,1H3,(H,12,13,19)(H,14,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOCFFLJVVMPKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N7O2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide (CAS No. 723292-55-5) is a member of the thiadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 388.47 g/mol. The structure features multiple heterocyclic rings, which are crucial for its biological activity.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effective inhibition against various strains of bacteria and fungi due to their ability to disrupt microbial cell membranes and inhibit essential enzymes .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been a focal point in recent studies. The compound has demonstrated cytotoxic effects against several human cancer cell lines. For example:

- MCF-7 (breast cancer) : IC50 value of 0.28 µg/mL.

- A549 (lung carcinoma) : IC50 value of 0.52 µg/mL.

These results suggest that the presence of specific substituents on the thiadiazole ring enhances its anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory and Antioxidant Properties

Thiadiazole derivatives also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. Additionally, these compounds have shown antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is closely linked to their structural features. Key findings include:

- The presence of electron-donating groups (like methyl) at specific positions increases activity.

- Substituents on the phenyl ring significantly affect the compound's potency against cancer cells .

Case Studies

| Study | Findings |

|---|---|

| Gowda et al. (2020) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values < 50 µg/mL. |

| Merugu et al. (2020) | Reported significant cytotoxicity against MCF-7 cells with an IC50 of 0.28 µg/mL. |

| Skrzypek et al. (2021) | Highlighted neuroprotective effects in animal models through reduction of oxidative stress markers. |

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing thiophene and thiadiazole rings exhibit promising anticancer activity. The mechanism of action typically involves:

- Tubulin Binding : Disruption of microtubule formation leads to apoptosis in cancer cells.

- Caspase Activation : Induction of apoptotic pathways through the activation of caspases 3 and 9.

Structure-Activity Relationship (SAR)

SAR studies reveal that modifications to the thiophene and triazole rings significantly influence biological activity. Key findings include:

- Electron-donating groups on the phenyl ring enhance anticancer activity.

- The presence of sulfur atoms is essential for maintaining the compound's efficacy.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 2b | 5.46 | Tubulin binding |

| 2e | 12.58 | Caspase activation |

| Doxorubicin | Reference | DNA intercalation |

Other Biological Activities

Beyond anticancer effects, compounds similar to 4-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide have been investigated for:

- Antimicrobial Activity : Targeting various bacterial strains.

- Anticonvulsant Properties : Some derivatives have shown efficacy comparable to established anticonvulsant drugs.

Case Studies

Several studies have been conducted to assess the efficacy of this compound and its derivatives:

- Study on HepG2 and A549 Cell Lines : A series of thiadiazole derivatives were synthesized and tested against liver (HepG2) and lung (A549) cancer cell lines. The results demonstrated significant cytotoxicity compared to standard chemotherapeutics like cisplatin .

- Molecular Docking Studies : Computational studies using molecular docking software have identified potential binding sites for these compounds on key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) .

- Comparative Analysis with Doxorubicin : In vitro studies comparing the compound's efficacy with doxorubicin indicated that some derivatives exhibited lower IC50 values, suggesting enhanced potency against specific cancer types .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) :

- Thiazole incorporation : Enhances anticancer activity by mimicking ATP-binding pockets (e.g., compound 3 in ) .

- Thioether bridges : Improve metabolic stability and membrane permeability compared to ether or methylene linkages .

- Multi-heterocyclic systems : Compounds with fused or bridged thiadiazole-thiazole systems (e.g., target compound) show superior binding affinity over single-ring analogues .

Pharmacokinetic and Toxicity Profiles

Preparation Methods

Synthesis of 5-Mercapto-1,3,4-thiadiazol-2-amine

The 1,3,4-thiadiazole core is synthesized via cyclocondensation of thiosemicarbazide with carboxylic acid derivatives. A representative protocol involves:

Reaction :

$$ \text{Thiosemicarbazide} + \text{Acetic anhydride} \xrightarrow{\text{HCl, 80°C}} 5\text{-Mercapto-1,3,4-thiadiazol-2-amine} $$

Yield: 78–92%.Optimization :

- Catalyst : $$ p $$-Toluenesulfonic acid (5 mol%) reduces reaction time from 12 h to 4 h.

- Solvent : Ethanol/water (3:1) minimizes byproduct formation.

Synthesis of 2-(Thiazol-2-ylamino)acetyl Chloride

The thiazole-containing fragment is prepared via:

Acylation :

$$ \text{Thiazol-2-amine} + \text{Chloroacetyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} 2\text{-(Thiazol-2-ylamino)acetyl chloride} $$

Yield: 89%.Purification :

Recrystallization from hexane/ethyl acetate (4:1) achieves >99% purity.

Assembly of the Target Compound

Thioether Bond Formation

The critical thioether linkage is established via nucleophilic substitution:

Reaction :

$$ \text{5-Mercapto-1,3,4-thiadiazol-2-amine} + \text{2-Bromo-1-(thiazol-2-ylamino)ethan-1-one} \xrightarrow{\text{NaH, DMF}} \text{Intermediate I} $$

Yield: 82–88%.Key Parameters :

- Base : Sodium hydride (2.2 equiv) ensures complete deprotonation of the thiol.

- Temperature : 0°C → RT gradient prevents exothermic side reactions.

Carboxamide Coupling

The final step involves coupling Intermediate I with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid:

Activation :

$$ \text{1,2,3-Thiadiazole-5-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} $$

Conversion: >95%.Coupling :

$$ \text{Intermediate I} + \text{Acid chloride} \xrightarrow{\text{EDCI/HOBt, DIPEA}} \text{Target compound} $$

Yield: 76–84%.

Process Optimization and Impurity Control

Antioxidant Stabilization

Thiol-containing intermediates are prone to oxidation. Adding L-ascorbic acid (0.1% w/w) suppresses disulfide formation (<0.5% impurity).

Solvent Screening

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 84 | 98.5 |

| THF | 72 | 95.2 |

| Acetonitrile | 68 | 93.8 |

Temperature Profiling

| Step | Optimal Temp (°C) | Side Products (%) |

|---|---|---|

| Thioether formation | 0 → 25 | <1.2 |

| Carboxamide coupling | -10 → 5 | <0.8 |

Lower temperatures during coupling minimize epimerization.

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Purity (%) | Key Impurities |

|---|---|---|

| HPLC | 99.1 | Des-thio (<0.5%) |

| UPLC-MS | 98.7 | Oxidized S (<0.3%) |

Industrial-Scale Considerations

- Cost Analysis :

Raw material costs dominate (∼65%), with thiazol-2-amine being the most expensive component ($420/kg). - Environmental Impact : Solvent recovery systems achieve 92% DMF reuse, reducing waste.

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Thiadiazole ring formation : Thiourea and α-haloketones react under acidic/basic conditions to form the thiadiazole core .

- Functionalization steps : Thioether linkages are introduced via nucleophilic substitution (e.g., using potassium carbonate in dry acetone under reflux) .

- Amide coupling : Carboxamide groups are attached using coupling agents like EDCI/HOBt or DCC . Optimization : Temperature (60–100°C), solvent polarity (DMF, acetone), and catalyst selection (anhydrous K₂CO₃) are critical for yield and purity .

Q. Which spectroscopic techniques are essential for structural confirmation?

- NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, especially distinguishing thiadiazole and thiazole resonances .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- IR spectroscopy : Identifies key functional groups (e.g., C=O at ~1650–1700 cm⁻¹, N-H stretches at ~3200 cm⁻¹) .

Q. What are the key structural features influencing its reactivity?

- Thiadiazole and thiazole rings : Electron-deficient nature promotes nucleophilic attacks at sulfur or nitrogen sites .

- Thioether linkage : Susceptible to oxidation, forming sulfoxides/sulfones under controlled conditions .

- Carboxamide group : Participates in hydrogen bonding, affecting solubility and biological interactions .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility (e.g., hindered rotation in amide bonds) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

- Computational modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian) .

Q. What strategies optimize yield in multi-step syntheses?

- Stepwise purification : Intermediate isolation via column chromatography (silica gel, ethyl acetate/hexane gradients) reduces side products .

- Catalyst screening : Test bases (e.g., K₂CO₃ vs. Et₃N) for thioether formation efficiency .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SN2 reactions .

Q. How do substituent variations impact biological activity?

- Thiazole vs. oxadiazole substitution : Thiazole’s electron-rich nitrogen enhances antimicrobial activity .

- Methyl vs. halogen groups : Electron-withdrawing groups (e.g., Cl) improve cytotoxicity by modulating membrane permeability .

- Docking studies : Molecular dynamics simulations predict binding affinities to targets like EGFR or tubulin .

Q. What mechanisms underlie its reported antimicrobial activity?

- Membrane disruption : Thiadiazole-thiazole hybrids intercalate into lipid bilayers, increasing permeability (confirmed via fluorescence assays) .

- Enzyme inhibition : Competitive inhibition of dihydrofolate reductase (DHFR) or β-lactamase, validated via enzyme kinetics (Km/Vmax shifts) .

Q. How can stability challenges (e.g., hydrolytic degradation) be mitigated?

- pH control : Buffered formulations (pH 6–7) minimize hydrolysis of the carboxamide group .

- Lyophilization : Improve shelf life by removing water from solid-state formulations .

- Protective groups : Use tert-butyloxycarbonyl (Boc) during synthesis to shield reactive amines .

Q. What analytical methods quantify trace impurities in bulk samples?

- HPLC-DAD : Reverse-phase C18 columns (acetonitrile/water gradients) detect impurities ≥0.1% .

- LC-MS/MS : Identifies degradation products (e.g., sulfoxides) with high sensitivity .

- Elemental analysis : Validates purity by comparing experimental vs. theoretical C/H/N/S percentages .

Q. How do solvent polarity and temperature affect its crystallization?

- Solvent screening : Ethanol/water mixtures yield high-purity crystals via slow evaporation .

- Thermodynamic studies : Differential scanning calorimetry (DSC) determines melting points and polymorph stability .

- X-ray crystallography : Resolves crystal packing motifs, guiding co-crystal design for solubility enhancement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.